Ethenol, 1-methoxy-

Description

BenchChem offers high-quality Ethenol, 1-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenol, 1-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

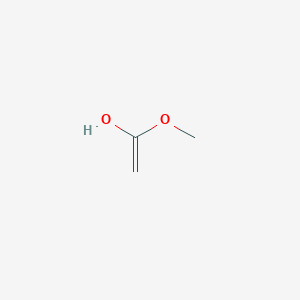

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyethenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNJYCQSGYLNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456027 | |

| Record name | Ethenol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4453-91-2 | |

| Record name | Ethenol, 1-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4453-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of Methoxy Alcohols and Ethers

Established Synthetic Routes for Methoxy-Substituted Alcohols and Ethers

Etherification Reactions from Alcohols and Epoxides

Etherification represents a primary strategy for creating C-O-C linkages. The Williamson ether synthesis, a classic method, involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.combyjus.com While versatile for many ethers, this method is not directly applicable for synthesizing an enol like "Ethenol, 1-methoxy-" from a precursor halide.

A more relevant pathway to methoxy-alcohols, which can be precursors to other methoxy (B1213986) compounds, is the ring-opening of epoxides. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Opening: In the presence of an acid and methanol (B129727), the epoxide ring is protonated. The methanol then attacks the more substituted carbon atom in a process with significant Sₙ1 character. libretexts.org

Base-Catalyzed Opening: With a strong base like sodium methoxide (B1231860), the methoxide ion acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring in a pure Sₙ2 reaction. libretexts.org

These reactions are highly regioselective. For instance, the methanolysis of styrene (B11656) oxide using the catalyst Fe(Cp)₂BF₄ yields 2-methoxy-2-phenylethanol (B1584293) with excellent yield and complete regioselectivity. researchgate.net Similarly, various catalysts like methyloxonium triflate can efficiently open epoxides with alcohols to produce β-alkoxy alcohols in high yields (81–>99%). researchgate.net The reaction between chalcone (B49325) epoxides and iodine in methanol proceeds through the formation of a β-methoxy alcohol intermediate. organic-chemistry.org

The table below summarizes the regioselectivity of epoxide ring-opening with methanol under different conditions.

| Epoxide Type | Catalyst/Condition | Primary Site of Nucleophilic Attack | Predominant Mechanism | Resulting Product |

| Asymmetric | Acidic (e.g., H₂SO₄ in MeOH) | More substituted carbon | Sₙ1-like | Methoxy-alcohol (A) |

| Asymmetric | Basic (e.g., NaOMe in MeOH) | Less substituted carbon | Sₙ2 | Methoxy-alcohol (B) |

| Cyclic | Fe(Cp)₂BF₄ | Varies (e.g., terminal) | Catalytic | trans-β-methoxy alcohol |

Condensation Reactions in Methoxy Compound Synthesis

Condensation reactions are another cornerstone of C-C and C-O bond formation. The aldol (B89426) condensation, for example, involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl, which can then dehydrate. magritek.com While not a direct route to "Ethenol, 1-methoxy-", related condensation strategies are crucial.

The Ullmann condensation is a copper-promoted reaction used to synthesize aryl ethers from aryl halides and alcohols. wikipedia.org Though traditionally requiring harsh conditions, modern methods use soluble copper catalysts. wikipedia.org Another relevant process is the Friedel–Crafts-type reaction. Chiral biphenols can catalyze a multicomponent condensation of phenols, aldehydes, and boronates, which proceeds through an ortho-quinone methide intermediate that undergoes enantioselective addition. acs.org

Furthermore, the condensation of (1E,3E)-4-amino-3-cyano-4-methoxy-1-phenyl-2-azabutadiene has been studied, leading to the formation of various heterocyclic systems through electrocyclization. acs.org These examples highlight how condensation reactions build complex molecular frameworks that can incorporate methoxy groups.

Advanced Asymmetric Synthesis Approaches for Methoxy Ether Lipids

Significant advancements have been made in the asymmetric synthesis of complex molecules like methoxylated ether lipids (MELs), which are found in marine organisms. mdpi.com These syntheses often require precise control of stereochemistry.

Industrial-Scale Preparation and Optimization Processes

On an industrial scale, the synthesis of methoxy compounds like propylene (B89431) glycol methyl ether (PGME) is of significant interest. researchgate.net The production of ethers is often achieved through Williamson synthesis, where phase transfer catalysis is employed to improve efficiency and yield (typically 50-95%) under conditions of 50-100 °C. byjus.com

For the synthesis of 1-methoxy-2-propanol (B31579) from propylene oxide and methanol, the choice of catalyst is critical for controlling product distribution. researchgate.net Optimization of reaction conditions—such as temperature, pressure, and catalyst concentration—is key to maximizing yield and selectivity, minimizing byproducts, and ensuring an economically viable process. For example, in the synthesis of N-(methoxymethyl) amides using methanol, a manganese-based catalyst allows the reaction to proceed efficiently, obviating the need for harsh reagents. rsc.org

Catalytic Strategies in Methoxy-Compound Synthesis

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. In the context of methoxy compounds, catalysts are used to activate substrates, control regioselectivity, and promote bond formation under milder conditions. chinesechemsoc.org

Transition metal catalysis is widely employed. For example, a two-step process for creating tetra-ortho-methoxylated azobenzenes uses a palladium catalyst for C-H bromination, followed by a copper catalyst for the methoxylation step. chemrxiv.org Similarly, cobalt catalysts have been used for the α-methoxymethylation of ketones with methanol. organic-chemistry.org Graphene oxide has also been shown to be a highly efficient, recyclable acid catalyst for the ring-opening of epoxides with methanol at room temperature. researchgate.net

Nano Metal Oxide Catalysis

In recent years, nano-sized metal oxides have emerged as highly effective heterogeneous catalysts. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. researchgate.net Various nano metal oxides, including Fe₂O₃, CuO, ZnO, and SnO₂, have been successfully used as catalysts for the etherification of propylene oxide with methanol to produce 1-methoxy-2-propanol. rsc.org

Research has shown that α-Fe₂O₃ nanoparticles exhibit outstanding performance, achieving a 97.7% conversion of propylene oxide with 83.0% selectivity for the desired methoxy-alcohol product at 160 °C. rsc.org These heterogeneous catalysts offer the significant advantage of being easily recoverable and reusable, which is crucial for sustainable and industrial applications. researchgate.netrsc.org The synthesis of metal oxide nanopowders can itself proceed through an ether elimination process from metal alkoxides. researchgate.net

The table below details the performance of various nano metal oxide catalysts in the synthesis of 1-methoxy-2-propanol.

| Catalyst | Propylene Oxide Conversion (%) | Selectivity to 1-methoxy-2-propanol (%) | Temperature (°C) | Time (h) |

| α-Fe₂O₃ | 97.7 | 83.0 | 160 | 8 |

| Fe₃O₄ | - | - | 160 | 8 |

| CuO | - | - | 160 | 8 |

| NiO | - | - | 160 | 8 |

| ZnO | - | - | 160 | 8 |

| SnO₂ | - | - | 160 | 8 |

| Data for catalysts other than α-Fe₂O₃ were part of the study but specific values were not highlighted in the abstract. rsc.org |

Acid- and Base-Catalyzed Processes

The synthesis of 1-methoxyethene, commonly known as methyl vinyl ether, is accomplished through several established catalytic methods. The most prominent of these involves the reaction of acetylene (B1199291) with methanol, a process that can be catalyzed by both bases and acids.

Traditionally, the industrial production of methyl vinyl ether relies on the base-catalyzed addition of methanol to acetylene, a method known as Reppe vinylation. rsc.org This process is typically conducted under high pressure and utilizes strong bases, such as potassium hydroxide (B78521) or the corresponding potassium alkoxide, as catalysts. rsc.orgdtic.mil A continuous production method has been developed where methanol and ethyne (B1235809) (acetylene) react in a liquid phase in the presence of a basic alkali metal or alkaline earth metal compound. google.com This continuous process operates at temperatures ranging from 40 to 300 °C and pressures between 0.1 and 5 MPa. google.com An alternative sustainable approach involves the methanol elimination from biomass-derived ethylene (B1197577) glycol dimethyl ether (EGDE) using solid base catalysts like CaO-MgO at atmospheric pressure, which can achieve high conversion and selectivity to methyl vinyl ether at 400 °C. rsc.org

While base catalysis is common, acid-catalyzed methods have also been explored. Research has shown that methyl vinyl ether can be produced by reacting acetylene and methanol on a ZnO/SiO2 catalyst, where the reaction is suggested to occur on the acidic sites of the catalyst. acs.org Another acid-catalyzed route starts with acetaldehyde (B116499) and methanol, which react in the presence of an acid catalyst at 0-60 °C to form the intermediate acetaldehyde dimethyl acetal (B89532). google.com This intermediate is then subjected to thermal decomposition to yield methyl vinyl ether. google.com Historically, other acid-catalyzed methods included reacting acetylene with concentrated sulfuric acid followed by treatment with alcohol, or using a mercuric phosphate (B84403) catalyst, though these are considered less practical now. dtic.mil

The table below summarizes various catalytic conditions for the synthesis of 1-methoxyethene.

Table 1: Synthetic Methods for 1-Methoxyethene

| Method | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield/Selectivity |

|---|---|---|---|---|---|

| Reppe Vinylation (Continuous) | Methanol, Acetylene | Basic alkali/alkaline earth metal compound | 40–300 | 0.1–5 | High yield & space-time yield google.com |

| Reppe Vinylation (Batch) | Methanol, Acetylene | Potassium hydroxide / Potassium alkoxide | 150–165 | High | Not specified dtic.mil |

| From EGDE | Ethylene glycol dimethyl ether (EGDE) | CaO-MgO solid base | 400 | Atmospheric | 93.5% selectivity rsc.org |

| Acid Catalysis | Methanol, Acetylene | ZnO/SiO2 | Not specified | Not specified | Not specified acs.org |

| From Acetaldehyde | Acetaldehyde, Methanol | Acid catalyst | 0–60 (acetal formation) | Not specified | Not specified google.com |

Derivatization Strategies of Methoxy-Containing Scaffolds

The chemical structure of 1-methoxyethene, featuring both a reactive alkene and an electron-donating methoxy group, allows for a variety of derivatization strategies. The alkene portion is particularly susceptible to polymerization and cycloaddition reactions. wikipedia.org

A primary derivatization pathway is polymerization, which is typically initiated by Lewis acids such as boron trifluoride. wikipedia.org This leads to the formation of polyvinyl ethers. wikipedia.org A significant application of this reactivity is the alternating copolymerization of methyl vinyl ether with maleic anhydride (B1165640). sigmaaldrich.comscientificlabs.co.uk The resulting poly(methyl vinyl ether-alt-maleic anhydride) is a versatile polymer that can be readily derivatized further. sigmaaldrich.comscientificlabs.co.ukalfa-chemistry.com The anhydride groups in the copolymer can react with alcohols, amines, and epoxides to create a wide range of functional derivatives or cross-linked polymers. sigmaaldrich.comalfa-chemistry.com

Another important class of reactions involving the 1-methoxyethene scaffold is cycloaddition. It participates in [4+2] cycloaddition reactions, a prominent example being its reaction with acrolein. wikipedia.org This specific reaction serves as the initial step in the commercial synthesis of glutaraldehyde, a widely used disinfectant and crosslinking agent. google.comwikipedia.org

The methoxy group also influences the molecule's reactivity. For instance, the vinyl carbon atom adjacent to the oxygen can be deprotonated. wikipedia.org This allows for the synthesis of various acyl derivatives of silicon, germanium, and tin that are otherwise difficult to prepare. wikipedia.org Furthermore, the hemiacetal, 1-methoxyethanol (B8614606), can be formed from acetaldehyde and methanol and is considered a potential precursor to interstellar sugars. acs.org This hemiacetal can undergo further reactions, such as acetalization with another alcohol molecule. For example, 1-methoxyethanol can react with methanol to form the acetal 1,1-dimethoxyethane (B165179). libretexts.orgresearchgate.net

The table below outlines key derivatization reactions of the 1-methoxyethene scaffold.

Table 2: Derivatization Reactions of 1-Methoxyethene

| Reaction Type | Reactant(s) | Product(s) | Significance/Application |

|---|---|---|---|

| Copolymerization | 1-Methoxyethene, Maleic anhydride | Poly(methyl vinyl ether-alt-maleic anhydride) | Creates a versatile polymer that can be further functionalized with alcohols, amines, etc. sigmaaldrich.comscientificlabs.co.ukalfa-chemistry.com |

| [4+2] Cycloaddition | 1-Methoxyethene, Acrolein | Intermediate for Glutaraldehyde | First step in the commercial synthesis of glutaraldehyde. google.comwikipedia.org |

| Polymerization | 1-Methoxyethene | Poly(methyl vinyl ether) | Formation of polyvinyl ethers, initiated by Lewis acids. wikipedia.org |

| Acetalization | 1-Methoxyethanol, Methanol | 1,1-Dimethoxyethane | Formation of acetals from the related hemiacetal. libretexts.org |

| Deprotonation/Silylation | 1-Methoxyethene | Acyl derivatives of Si, Ge, Sn | Synthesis of organometallic compounds not easily made by other routes. wikipedia.org |

Chemical Reactivity and Transformation Pathways of Methoxy Alcohols and Ethers

Fundamental Reaction Types

Oxidation and Reduction Chemistry

Oxidation: The oxidation of methoxy-alcohols and ethers can proceed through various pathways depending on the oxidizing agent and reaction conditions. For instance, 2-methoxyethanol (B45455) can be oxidized to 2-methoxyacetic acid. nih.govnih.gov This transformation is crucial in understanding the metabolism and potential toxicity of such compounds. Studies have shown that this oxidation is a necessary step for the adverse effects observed in laboratory animals. nih.govnih.gov The oxidation can be achieved using nitric acid, where the active oxidizing agent is proposed to be the nitrosonium ion (NO+). acs.org A significant deuterium (B1214612) isotope effect of 3.9 suggests that the rate-determining step involves the cleavage of a C-H bond at the 1-position. acs.org In some cases, the oxidation of 2-methoxyethanol in the presence of a vanadium catalyst has been described. google.com

The oxidation of related compounds, such as 1-methoxy-2-propanol (B31579) and 1-ethoxy-2-propanol, by ditelluratoargentate(III) in an alkaline medium has also been studied. The reaction is first order in the oxidant and has a fractional order with respect to the alcohol. researchgate.net

Reduction: The reduction of related compounds, such as graphene oxide, has been investigated in a mixed medium including 2-methoxyethanol. This process is significant for producing graphene materials with high electrical conductivity. rsc.org

Substitution Reactions, including Nucleophilic Displacements

Ethenol, 1-methoxy-, and related methoxy-alcohols can participate in nucleophilic substitution reactions. The hydroxyl group of an alcohol can be substituted to form various derivatives. For instance, the reaction of an alcohol with an acyl halide leads to the formation of an ester. libretexts.org This reaction proceeds via an addition-elimination mechanism. libretexts.org

The Williamson ether synthesis, a classic example of nucleophilic substitution, involves the reaction of an alkoxide ion with an alkyl halide to form an ether. libretexts.org This method is general and important for the synthesis of various ethers. libretexts.org The SN2 mechanism, characterized by a backside attack of the nucleophile, is a common pathway for such reactions, leading to an inversion of configuration at the carbon center. pearson.com In contrast, the SN1 mechanism involves the formation of a carbocation intermediate and results in a mixture of retention and inversion of configuration. masterorganicchemistry.com

The reactivity in substitution reactions is influenced by steric hindrance. Bulky groups on either the alcohol or the reacting partner can slow down the reaction rate and affect the equilibrium position. libretexts.org For example, in esterification reactions, the ease of reaction for alcohols follows the order: primary > secondary > tertiary. libretexts.org

Acetalization and Hemiacetal Formation and Reactivity

Hemiacetals are compounds that contain both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. libretexts.org They are often unstable but are important intermediates in various chemical reactions. libretexts.org 1-Methoxyethanol (B8614606) is an example of a hemiacetal, formed from the addition of methanol (B129727) to acetaldehyde (B116499). libretexts.orgnih.gov This reaction is reversible and can be catalyzed by acid. libretexts.org

Hemiacetals can further react with an alcohol to form an acetal (B89532), which has two alkoxy groups on the same carbon. For example, 1-methoxyethanol can react with methanol to form 1,1-dimethoxyethane (B165179). libretexts.org The formation of acetals is also a reversible, acid-catalyzed process. libretexts.org The equilibrium of this reaction is sensitive to steric hindrance; larger groups on the aldehyde or alcohol tend to make the reaction less favorable. libretexts.org

Recent studies have explored the formation of 1-methoxyethanol in interstellar model ices through quantum tunneling mediated reactions of acetaldehyde and methanol at low temperatures. nih.govuhmreactiondynamics.orgacs.org This discovery suggests that hemiacetals could be precursors to more complex organic molecules, such as sugars, in space. nih.govuhmreactiondynamics.orgacs.org

The table below summarizes the conversion percentages in acetal formation for different aldehydes and alcohols.

| Aldehyde | Alcohol | % Conversion to Acetal |

| Formaldehyde (B43269) | Methanol | 98 |

| Acetaldehyde | Methanol | 66 |

| Propanal | Methanol | 50 |

| Acetaldehyde | Ethanol (B145695) | 56 |

| Acetaldehyde | Isopropyl alcohol | 23 |

Data adapted from a representative table on acetal formation equilibria. libretexts.org

Elimination and Dehydration Pathways

Methoxy-alcohols can undergo elimination reactions, particularly dehydration, to form alkenes or ethers. The dehydration of 1-methoxyethanol's isomer, 2-methoxyethanol, has been studied, with H₂O elimination being an energetically favored unimolecular initiation reaction. researchgate.net Theoretical studies on the dehydration of C3H8O2 isomers, including 1-methoxyethanol, indicate that these reactions can be influenced by the presence of water, which can act as a catalyst and significantly lower the energy barrier. nih.govacs.org For instance, the uncatalyzed dehydration of a diol isomer has a barrier of 41.6 kcal/mol, which is reduced to 25.7 kcal/mol in the presence of a water molecule. nih.gov

The dehydration of longer-chain alcohols like 1-octanol, 1-hexanol, and 1-pentanol (B3423595) to form symmetrical ethers has been achieved using ion exchange resins as catalysts. researchgate.net

Cycloaddition Reactions Involving Methoxy-Derived Moieties

The methoxy (B1213986) group can influence the reactivity of molecules in cycloaddition reactions. For example, in the Diels-Alder reaction, a crowned p-benzoquinone containing a methoxy-derived crown ether moiety acts as a potent dienophile, readily forming adducts with cyclopentadiene. psu.edu

Gaseous acylium ions have been shown to undergo polar [4+2+] cycloaddition reactions with 1-oxy-substituted 1,3-dienes, such as 1-methoxy-1,3-butadiene. researchgate.net These reactions are thought to proceed through the formation of cyclic intermediates. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions have been utilized in the synthesis of complex molecules. For instance, the reaction of organic azides with isoalantolactone (B1672209) in 2-methoxyethanol can lead to the formation of spirocyclic triazolines and aziridines. nih.gov

Polymerization Mechanisms and Kinetics of Related Monomers

The polymerization of divinyl ethers, which share the vinyl ether functionality, has been studied, and the resulting polymers can undergo further photocrosslinking reactions. researchgate.net The polymerization of 1-hexene, an α-olefin, can be catalyzed by half-metallocene dimethyl complexes of hafnium to produce poly(1-hexene) with high isotacticity. acs.org

The reaction conditions, such as the solvent, can play a crucial role. For example, 2-methoxyethanol has been used as a solvent in the synthesis of polymers. ontosight.ai

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is a chain-growth polymerization where a cationic initiator transfers a charge to a monomer, creating a carbocationic active center. nih.gov This process is particularly effective for monomers with electron-donating groups, such as the methoxy group in methyl vinyl ether, which can stabilize the positive charge on the growing polymer chain. nih.gov The alkene portion of MVE is highly reactive and readily undergoes polymerization, typically initiated by Lewis acids like boron trifluoride, tin tetrachloride (SnCl4), or zinc iodide (ZnI2). tandfonline.comepa.govwikipedia.org

The development of living cationic polymerization techniques has enabled the synthesis of well-defined poly(methyl vinyl ether) (PMVE) with controlled molecular weights, narrow molecular weight distributions (MWD), and specific end-group functionalities. nih.govtandfonline.com In a living polymerization, the termination and chain-transfer steps are suppressed, allowing the polymer chains to grow at a constant rate as long as the monomer is available.

One established method for the controlled cationic polymerization of MVE involves an initiating system composed of a cationogen like 1,1-diethoxyethane (DEE) combined with trimethyl silyl (B83357) iodide (TMSI), and activated by a Lewis acid such as ZnI2. tandfonline.comresearchgate.net By controlling reaction conditions such as temperature, initiator-to-activator ratio, and monomer feed rate, it is possible to produce PMVE with predictable molecular weights and narrow MWDs (typically ≤ 1.2). tandfonline.com For instance, sequential living cationic polymerization has been successfully used to synthesize AB block copolymers of methyl vinyl ether and styrene (B11656). epa.gov

Below is a table detailing exemplary initiating systems and conditions for the cationic polymerization of MVE.

| Initiating System | Activator | Solvent | Temperature (°C) | Resulting Polymer Characteristics |

| 1,1-diethoxyethane (DEE) / Trimethyl silyl iodide (TMSI) | ZnI2 | Toluene | -5 | Controlled molecular weight (up to 7500 g/mol ), narrow MWD (≤ 1.2). tandfonline.com |

| Isobutyl vinyl ether-HCl adduct | SnCl4 | Methylene Chloride | -78 | Living polymerization, used for block copolymer synthesis with styrene. epa.gov |

| Aryl methyl halide | Silver salt | Dichloromethane | - | Benign initiation, reactivity controlled by sulfide (B99878) additives. nii.ac.jp |

Alkoxysilane Polymerization Kinetics

The polymerization of alkoxysilanes proceeds through a sol-gel process involving two main reactions: hydrolysis and condensation. mdpi.com In the hydrolysis step, alkoxide groups (OR') on the silane (B1218182) are replaced with hydroxyl groups (OH) in the presence of water and a catalyst. Subsequently, the condensation reaction involves the formation of siloxane bridges (Si-O-Si) between the hydrolyzed molecules, releasing water or alcohol. mdpi.com The kinetics of these reactions are complex and influenced by factors such as the water-to-silane ratio, pH, catalyst, temperature, and solvent. mdpi.comresearchgate.net

Ethenol, 1-methoxy- can be integrated into inorganic silica (B1680970) networks through the use of hybrid monomers that contain both a vinyl ether functional group and hydrolyzable alkoxysilane groups. An example of such a molecule is 4-vinylether phenyltriethoxysilane. researchgate.net When exposed to a photoacid generator and UV irradiation, this hybrid monomer undergoes two simultaneous acid-catalyzed processes: the cationic polymerization of the vinyl ether groups and the sol-gel polycondensation of the alkoxysilyl groups. researchgate.net This dual polymerization leads to the formation of an organic-inorganic hybrid material, specifically a type II polyvinyl-polysilicate nanocomposite film. researchgate.net

The kinetics of these distinct but concurrent polymerization reactions can be monitored in real-time. Fourier Transform Infrared (FTIR) spectroscopy is used to track the cationic polymerization of the vinyl ether functions, while liquid 29Si-NMR spectroscopy monitors the sol-gel reactions of the alkoxysilane groups. researchgate.net

Additionally, silicon hydrides can act as cocatalysts in the polymerization of vinyl ethers. In conjunction with platinum-based catalysts, cocatalysts like poly(methylhydrogen siloxane) or various silanes (e.g., diphenyl silane, n-butylsilane) can induce the exothermic polymerization of multifunctional vinyl ethers to form crosslinked solid polymers. google.com

Degenerative Chain Transfer in Polymerization Systems

Degenerative chain transfer is a key mechanism in controlled polymerization techniques, providing a pathway to produce polymers with low dispersity and high chain-end fidelity. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a prominent example of this process. Initially developed for radical systems, the principles of RAFT have been successfully adapted to cationic polymerization, particularly for vinyl ethers. rsc.orgacs.org

Cationic RAFT polymerization employs a chain-transfer agent (CTA), such as a dithiocarbamate (B8719985) or trithiocarbonate (B1256668), and is initiated by a protonic or Lewis acid. nih.govrsc.orgnih.gov The process involves a degenerative chain transfer mechanism where the growing cationic polymer chain reversibly reacts with the CTA. This reversible capping of the propagating chain end minimizes irreversible termination reactions and allows for controlled chain growth, yielding polymers with predictable molecular weights and narrow MWDs. nih.govresearchgate.net

The general mechanism involves several key steps:

Initiation : A protonic acid activates the monomer to start polymerization. acs.org

Chain Transfer : The propagating cationic chain end reacts with the thiocarbonylthio group of the CTA, forming a dormant species.

Re-initiation/Fragmentation : The dormant species can fragment to release the CTA radical and a new propagating cationic chain.

Equilibrium : A rapid equilibrium is established between the active propagating species and the dormant species, ensuring that all chains have an equal probability of growth. nih.gov

Recent advancements have led to the development of organocatalytic, stereoselective cationic RAFT polymerization of vinyl ethers. nih.govacs.org Using chiral organic Brønsted acid catalysts, it is possible to produce highly isotactic poly(vinyl ethers) with controllable molecular mass and narrow dispersity, even at very low catalyst loadings. acs.org The resulting polymers retain the trithiocarbonate chain-end, which can be used for subsequent chain extensions to create complex block copolymers. nih.govacs.org

Gas-Phase Reactions and Atmospheric Chemical Transformations

In the atmosphere, Ethenol, 1-methoxy- exists entirely as a gas due to its high vapor pressure. nih.gov Its atmospheric lifetime is determined by its reactions with photochemically produced oxidants, primarily hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). nih.govrsc.org The reaction with OH radicals is the dominant degradation pathway. nih.gov

The atmospheric half-lives for these reactions are estimated to be approximately 11 hours for the reaction with OH radicals and 1.3 days for the reaction with ozone. nih.gov

Studies using FTIR spectroscopy have identified the major products of these gas-phase reactions.

Reaction with OH Radicals : In the presence of nitrogen oxides (NOx), the primary products are methyl formate (B1220265) and formaldehyde. rsc.org In the absence of NOx, methyl formate and formaldehyde are still the major products, though their yields are lower. rsc.org Theoretical studies of the reaction between cis-methyl vinyl ether and the OH radical indicate that the reaction proceeds mainly through the addition of the OH radical to the C=C double bond and H-atom abstraction from the methoxy group. researchgate.net

Reaction with O3 (Ozonolysis) : The main products are methyl formate, formaldehyde, hydroperoxymethyl formate, methanol, CO2, and CO. rsc.org This reaction has also been observed to produce aerosol particles. rsc.org

Reaction with NO3 Radicals : This reaction also primarily yields methyl formate and formaldehyde. rsc.orgresearchgate.net

Reaction with Cl Atoms : In marine and urban areas where chlorine atom concentrations can be significant, the Cl-initiated oxidation of MVE is a relevant degradation pathway. acs.orgnih.gov The reaction proceeds mainly via Cl-addition to the double bond, and the major products are formyl chloride and formaldehyde. acs.org The atmospheric lifetime of MVE with respect to Cl atoms is estimated to be around 2.23 hours. nih.gov

The table below summarizes the major products and their molar yields from the atmospheric reactions of methyl vinyl ether.

| Reactant | Condition | Product | Molar Yield (%) |

| OH Radical | with NOx | Methyl Formate | 80.9 ± 8.2 rsc.org |

| Formaldehyde | 76.6 ± 7.9 rsc.org | ||

| OH Radical | without NOx | Methyl Formate | 50.2 ± 5.1 rsc.org |

| Formaldehyde | 57.0 ± 6.0 rsc.org | ||

| O3 | N/A | Methyl Formate | 73.5 ± 7.5 rsc.org |

| Formaldehyde | 27.8 ± 6.6 rsc.org | ||

| Hydroperoxymethyl Formate | 19.6 ± 6.2 rsc.org | ||

| NO3 Radical | N/A | Methyl Formate | 52.5 ± 6.3 rsc.orgresearchgate.net |

| Formaldehyde | 51.4 ± 6.2 rsc.orgresearchgate.net |

Mechanistic Investigations of Chemical Processes Involving Methoxy Compounds

Reaction Mechanism Elucidation via Experimental and Theoretical Methodologies

The reaction mechanisms of "Ethenol, 1-methoxy-," also known as methyl vinyl ether (MVE), have been extensively studied through a combination of experimental and theoretical approaches. These investigations have provided detailed insights into the pathways of its various chemical transformations.

Acid-catalyzed hydrolysis of vinyl ethers, including MVE, is a well-understood process. The generally accepted mechanism involves a rate-determining proton transfer from the catalyst to the β-carbon of the vinyl group. researchgate.netcdnsciencepub.com This step leads to the formation of an alkoxycarbocation intermediate. Subsequent rapid hydration of this intermediate and decomposition of the resulting hemiacetal yield the final products. researchgate.netcdnsciencepub.com Experimental evidence, such as solvent isotope effects, supports this mechanism. For instance, the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether shows a solvent isotope effect (kH+/kD+) of 3.68, indicating rate-determining proton transfer. cdnsciencepub.com Furthermore, oxygen-18 tracer studies have confirmed that water attacks the cationic carbon atom to form a hemiacetal, rather than attacking the methyl group. cdnsciencepub.com

Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), have complemented these experimental findings. For example, the hetero-Diels-Alder (HDA) reaction between 3-methylene-2,4-chromandione (MCDO) and MVE was investigated using Molecular Electron Density Theory (MEDT). preprints.orgmdpi.com These calculations revealed that the reaction has a highly polar nature, which accounts for the low activation energy. preprints.orgmdpi.com Similarly, theoretical studies on the ozonolysis of MVE have elucidated the formation of primary ozonides and their subsequent fragmentation pathways. aip.orgresearchgate.net These studies indicate that the antiperiplanar isomer of MVE plays a more significant role in forming stable primary ozonides due to lower energy barriers. aip.orgresearchgate.net

The photopolymerization of maleate/vinyl ether systems has also been a subject of mechanistic investigation. Studies using photo real-time infrared (IR) spectroscopy have shown that the kinetics of these polymerizations deviate from classical models. diva-portal.org The presence of abstractable hydrogens significantly alters the reaction kinetics. diva-portal.org

Identification and Characterization of Reaction Intermediates

A key aspect of understanding the reaction mechanisms of "Ethenol, 1-methoxy-" is the identification and characterization of transient intermediates.

In the acid-catalyzed hydrolysis of vinyl ethers, the primary intermediate is an alkoxycarbocation . cdnsciencepub.com This species is formed through the rate-determining protonation of the vinyl group's β-carbon. researchgate.netcdnsciencepub.com The stability of this carbocation intermediate is crucial in determining the reaction rate. Electron-releasing groups at the α-position of the vinyl ether stabilize the carbocation, thereby increasing the hydrolysis rate. nih.gov

In the context of ozonolysis, several intermediates have been identified. The initial reaction between ozone and MVE leads to the formation of primary ozonides . aip.orgresearchgate.netrsc.org These are unstable and quickly decompose. Theoretical studies have characterized the structures of these primary ozonides formed from both syn- and anti-periplanar conformers of MVE. aip.orgresearchgate.net The cleavage of these primary ozonides can lead to the formation of Criegee intermediates and other products like formaldehyde (B43269) and esters. rsc.org Matrix isolation techniques combined with infrared spectroscopy have provided direct evidence for the formation of primary ozonides and Criegee intermediates in the ozonolysis of related vinyl ethers. rsc.org

During photoredox olefination reactions involving aldehydes, radical intermediates are generated. Electron spin resonance studies can be used to detect the types of radicals produced during these reactions. nih.gov In the context of polymerization, ylide intermediates can be formed when metal carbenes or nitrenes react with nucleophilic heteroatoms. researchgate.net

Transition State Analysis and Characterization

The analysis of transition states is fundamental to understanding the kinetics and selectivity of reactions involving "Ethenol, 1-methoxy-". Theoretical calculations have been instrumental in characterizing these transient structures.

In the hetero-Diels-Alder (HDA) reaction between 3-methylene-2,4-chromandione (MCDO) and MVE, the transition state structures (TSs) were analyzed using DFT. preprints.org The high global electron density transfer at the TSs supports the highly polar nature of the reaction and explains the low activation energy. preprints.org The analysis also helped to explain the observed regioselectivity and stereoselectivity of the reaction. preprints.org A comparative analysis of the diastereomeric transition states indicated a high likeness between them, which accounts for the low pseudocyclic selectivity under kinetic control. preprints.org

For the ozonolysis of MVE, quantum chemical methods have been used to calculate the energy barriers corresponding to the transition states for the formation of primary ozonides. aip.orgresearchgate.net These calculations showed that the energy barriers are lower for the reaction of ozone with the antiperiplanar conformer of MVE, making it the more favorable pathway for primary ozonide formation. aip.orgresearchgate.net

The thermal degradation of related methoxy (B1213986) compounds, such as 2-methoxyethanol (B45455), has also been studied by characterizing the transition states for various decomposition pathways, including H atom transfer and bond fission reactions. scienceopen.com

Kinetic Analysis of Reaction Rates and Pathways

The study of reaction kinetics provides quantitative information about the rates and pathways of chemical processes involving "Ethenol, 1-methoxy-".

The acid-catalyzed hydrolysis of vinyl ethers exhibits general acid catalysis. scispace.com Kinetic studies have determined the catalytic coefficients for various acids. For example, the hydronium ion catalytic coefficient for the hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether is 2.86 M⁻¹s⁻¹. cdnsciencepub.com The introduction of a second double bond, as in 1-methoxy-1,3-butadiene, significantly decreases the hydrolysis rate compared to MVE. cdnsciencepub.com

The kinetics of photopolymerization of vinyl ether/maleate systems have been shown to be influenced by the presence of abstractable hydrogens. diva-portal.org The polymerization rate deviates from the classical Rp = k[I]⁰.⁵ relationship, with the exponent varying depending on the structure of the vinyl ether. diva-portal.org For cationic photopolymerizations of other vinyl ether systems, real-time infrared spectroscopy has been used to follow the rapid and extensive chain reactions. tandfonline.com

The pyrolysis of related methoxy compounds has also been the subject of kinetic analysis. For instance, in the pyrolysis of 1-methoxy-2-propanol (B31579), acetaldehyde (B116499), n-butene, i-butene, and acetone (B3395972) were identified as products, and a kinetic model was developed to describe the process. researchgate.net

Influence of Functional Groups on Reactivity and Selectivity

The reactivity and selectivity of "Ethenol, 1-methoxy-" are significantly influenced by the presence of various functional groups, both within the MVE molecule itself and in its reaction partners.

In the acid-catalyzed hydrolysis of vinyl ethers, the nature of the substituent at the α-position has a dramatic effect on the reaction rate. Electron-releasing groups stabilize the carbocation intermediate, thus accelerating the hydrolysis. For example, a methyl group at the α-position increases the reactivity by a factor of 363 compared to the unsubstituted vinyl ether. nih.gov Conversely, electron-withdrawing groups destabilize the intermediate and reduce the hydrolysis rate. researchgate.net

In the context of cycloaddition reactions, the electronic nature of the reactants plays a crucial role. In the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione (MCDO) and MVE, DFT-based reactivity indices revealed the strong electrophilic character of MCDO and the strong nucleophilic character of MVE. preprints.orgmdpi.com This electronic mismatch contributes to the high polarity and low activation energy of the reaction. preprints.orgmdpi.com The Parr functions, which describe the local electrophilicity/nucleophilicity, successfully explained the observed ortho regioselectivity. preprints.org

The ozonolysis of MVE also demonstrates the influence of molecular conformation, which can be considered a subtle aspect of its functional group arrangement. Theoretical studies have shown that although the syn-periplanar conformer of MVE is more stable, the anti-periplanar conformer is more reactive towards ozone, leading to more stable primary ozonides through lower energy transition states. aip.org

The presence of abstractable hydrogens in related vinyl ethers has a significant impact on the kinetics of radical photopolymerization with maleates. diva-portal.org

Below is a table summarizing the effects of different functional groups on the acid-catalyzed hydrolysis rate of vinyl ethers.

| Substituent at α-position | Relative Rate of Hydrolysis |

| H | 1 |

| Phenyl | 70 |

| Methyl | 363 |

| Methoxy | Dramatically increased |

| Acyl | Very slow |

| Data derived from qualitative descriptions in source nih.gov. |

Theoretical and Computational Chemistry Studies on Methoxy Compounds

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have been instrumental in elucidating the electronic structure, conformational preferences, and reaction mechanisms of Ethenol, 1-methoxy-. Various computational methods, each with a different balance of accuracy and computational cost, have been applied.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules. Several studies have applied DFT to investigate Ethenol, 1-methoxy-. For instance, the B3LYP functional with the 6-31G(d) basis set has been used to optimize the structures and energetics of reactants and transition states in the 1,3-dipolar cycloaddition reactions of MVE. acs.orgnih.gov This level of theory has also been employed to calculate vibrational frequencies used in estimating frequency factors for the isomerization of propylene (B89431) oxide to methyl vinyl ether. acs.org

Other research has utilized different functionals to probe specific properties. The ωB97X-D functional was used for geometry optimizations and frequency computations in a study of MVE formation from acetone (B3395972). rsc.org Furthermore, multireference density functional theory combined with configuration interaction (DFT/MRCI) has been employed to characterize the triplet and singlet excited states of methyl vinyl ether. researchgate.net

Ab initio (from first principles) methods are based on the direct solution of the Schrödinger equation without empirical parameterization. Early ab initio Self-Consistent Field (SCF) calculations with minimal basis sets were used to investigate the electronic structure, rotational isomerism, and barriers to internal rotation in methyl vinyl ether. rsc.orguma.es

More sophisticated ab initio methods have also been applied. The Møller-Plesset perturbation theory up to the second order (MP2) with the cc-pVTZ basis set was used to support experimental data on the rotational spectrum and to calculate the barrier to methyl rotation. nih.gov To achieve higher accuracy for reaction energetics, single-point energy calculations have been performed at levels up to the fourth-order Møller-Plesset theory (MP4SDTQ). acs.orgnih.gov

While specific applications of composite methods like the Complete Basis Set (CBS-QB3) or Gaussian-3 (G3) theory directly to Ethenol, 1-methoxy- are not prominent in the surveyed literature, these methods are established standards for obtaining highly accurate thermodynamic data for similar oxygenated organic molecules. umich.eduscispace.comaip.org They systematically combine calculations at different levels of theory and with various basis sets to extrapolate to a high-accuracy result.

Coupled-cluster (CC) theory is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results, especially when including single, double, and perturbative triple excitations (CCSD(T)). This high-level method has been crucial in refining the energetics of reactions involving Ethenol, 1-methoxy-.

For example, CCSD(T)/cc-pVDZ calculations were performed to accurately determine the activation energies for the isomerization of propylene oxide to methyl vinyl ether. acs.orgacs.org In another study, CCSD(T) single-point energies with large basis sets (cc-pVTZ and cc-pVQZ) were extrapolated to the complete basis set (CBS) limit to provide a high-fidelity potential energy surface for the formation of MVE. rsc.org

Interestingly, Ethenol, 1-methoxy- has been identified as a challenging case for even some high-level single-reference methods. One study noted that coupled-cluster methods showed a surprisingly large error of 1.5 kcal/mol for the relative conformational energy of MVE, suggesting that its electronic structure may possess some multireference character that is difficult for standard single-reference approaches to describe perfectly. greeley.org

Table 1: Summary of Quantum Chemical Methods Applied to Ethenol, 1-methoxy-

| Method | Basis Set(s) | Investigated Property | Reference(s) |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Reaction mechanisms (cycloaddition) | acs.org, nih.gov |

| DFT (B3LYP) | cc-pVDZ | Geometries and vibrational frequencies | acs.org |

| DFT/MRCI | - | Excited states | researchgate.net |

| Ab Initio (SCF) | Minimal | Rotational isomerism, rotational barriers | rsc.org |

| Ab Initio (MP2) | cc-pVTZ | Rotational barriers, structural properties | nih.gov |

| Ab Initio (MP4SDTQ) | 6-31G(d) | Reaction energetics | acs.org, nih.gov |

| Coupled-Cluster (CCSD(T)) | cc-pVDZ | Activation energies | acs.org, acs.org |

| Coupled-Cluster (CCSD(T)) | cc-pVTZ, cc-pVQZ | Potential energy surface, reaction energetics | rsc.org |

Potential Energy Surface Mapping and Analysis

Mapping the potential energy surface (PES) is crucial for understanding reaction pathways, identifying stable intermediates, and determining transition state structures and energies. Several computational studies have focused on the PES of Ethenol, 1-methoxy-.

A detailed analysis of the PES for the isomerization of propylene oxide into four different products revealed that the pathway to methyl vinyl ether is the most complex. acs.orgacs.org This surface features two distinct intermediates and three transition states. acs.orgacs.org The initial step is a C-C bond cleavage leading to a trans intermediate, which then isomerizes to a cis intermediate before a final 1,4-H-atom shift yields the MVE product. acs.org

The formation of methyl vinyl ether from the reaction of acetone has also been explored, with calculations mapping the relevant reaction pathways on the PES. rsc.org Other studies have analyzed the PES to understand conformational preferences, interpreting the energy maxima between the stable s-cis and higher-energy conformers in terms of competing steric and electronic (conjugation) effects. rsc.org The barrier to internal rotation of the methyl group has also been characterized by fitting experimental spectroscopic data to a potential function derived from the PES. nih.gov

Table 2: Calculated Energetics for the Isomerization of Propylene Oxide to Methyl Vinyl Ether

| Species | Description | Relative Energy (kcal/mol)* |

|---|---|---|

| Propylene Oxide | Reactant | 0.0 |

| TS1 | C-C bond cleavage transition state | 58.7 |

| INT1 | trans-Intermediate | 50.8 |

| TS2 | cis-trans isomerization transition state | 58.4 |

| INT2 | cis-Intermediate | 52.8 |

| TS3 | 1,4-H-atom shift transition state | 57.1 |

| Methyl Vinyl Ether | Product | -10.5 |

Energies calculated at the CCSD(T)/cc-pVDZ//B3LYP/cc-pVDZ level of theory, relative to propylene oxide. Data sourced from a 2000 study by a research group. acs.org

Thermodynamic and Kinetic Parameter Determination

Computational chemistry provides essential tools for determining key thermodynamic and kinetic parameters that govern the behavior of chemical species.

The bond dissociation energy (BDE) is the enthalpy change required to break a specific bond in a molecule via homolysis, resulting in two radical fragments. wikipedia.org It is a fundamental measure of bond strength. Computationally, the BDE for a bond A-B is typically calculated as the difference between the sum of the enthalpies of the resulting radicals (A• and B•) and the enthalpy of the parent molecule (A-B). libretexts.org

ΔHreaction = [ΔHf(A•) + ΔHf(B•)] - ΔHf(A-B)

High-level ab initio and DFT methods are commonly used to calculate the required enthalpies of formation for the parent molecule and its radical fragments. While these methods have been applied to determine BDEs for many related organic compounds, including other ethers, specific and comprehensive computational studies tabulating the BDEs for all the bonds within Ethenol, 1-methoxy- were not identified in the surveyed literature. Such a study would calculate the energies for the homolytic cleavage of each unique bond in the molecule, as detailed in Table 3.

Table 3: Bonds in Ethenol, 1-methoxy- and Their Homolytic Dissociation Products

| Bond Broken | Radical Product 1 | Radical Product 2 |

|---|---|---|

| H3C–O | Methyl radical (•CH3) | Vinyloxy radical (•OCH=CH2) |

| O–CH=CH2 | Methoxy (B1213986) radical (CH3O•) | Vinyl radical (•CH=CH2) |

| C=C | Methoxy radical (CH3O•) | Methylidyne radical (•CH) |

| C–H (methyl) | Methoxy-methyl radical (•CH2OCH=CH2) | Hydrogen atom (H•) |

| C–H (vinyl α) | 1-methoxyvinyl radical (CH3OC•=CH2) | Hydrogen atom (H•) |

| C–H (vinyl β) | 2-methoxyvinyl radical (CH3OCH=C•H) | Hydrogen atom (H•) |

Energy Barriers and Activation Parameters

Theoretical studies, particularly those investigating the pyrolysis of methyl acetate (B1210297) (MA), provide insight into the formation and energetics of its enol isomer, 1-methoxy-ethenol (CH₂=C(OH)OCH₃). This isomer is a crucial intermediate in certain reaction pathways.

In the gas-phase pyrolysis of methyl acetate, one of the proposed reaction channels involves the formation of 1-methoxy-ethenol. This occurs through a hydrogen atom transfer from the methyl group to the oxygen atom of the carbonyl group. This intramolecular rearrangement proceeds via a four-membered-ring transition state. Computational studies have determined the energy barrier for this isomerization step to be 70.5 kcal/mol. polyu.edu.hk Following its formation, this enol intermediate can then dissociate into ketene (B1206846) and methanol (B129727) through a β-scission reaction, which has a transition state energy of 69.2 kcal/mol. polyu.edu.hk

The presence of a catalyst, such as an H-ZSM-5 zeolite, can significantly alter these energy barriers. In the catalytic pyrolysis of methyl acetate, the activation energy for the isomerization of methyl acetate to its enol form is drastically lowered to 6.8 kcal/mol. polyu.edu.hk This represents a reduction of 53.6 kcal/mol compared to the direct, non-catalytic gas-phase reaction, making the formation of the enol intermediate much more favorable. polyu.edu.hk

For comparison, the activation energy for the cis-trans isomerization of a related unsaturated ester, methyl crotonate, has been experimentally determined to be 57.8 kcal/mol. cdnsciencepub.com This value is significantly higher than the catalyzed formation of 1-methoxy-ethenol but falls in a similar range to its uncatalyzed formation, highlighting the substantial effect of catalysts on reaction energetics. polyu.edu.hkcdnsciencepub.com

Table 1: Calculated Activation Energies for Reactions Involving 1-Methoxy-Ethenol Formation

| Reaction | Mechanism | Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| Methyl Acetate → 1-Methoxy-ethenol | Gas-Phase Pyrolysis | 70.5 | polyu.edu.hk |

| 1-Methoxy-ethenol → Ketene + Methanol | Gas-Phase Pyrolysis | 69.2 | polyu.edu.hk |

| Methyl Acetate → 1-Methoxy-ethenol | Catalytic Pyrolysis (H-ZSM-5) | 6.8 | polyu.edu.hk |

Rate Coefficient Calculation

The rate coefficients for reactions involving methyl acetate and its derivatives are critical for developing accurate kinetic models of combustion and pyrolysis. Theoretical studies have employed computational methods to calculate these coefficients over wide temperature ranges.

For the hydrogen abstraction reactions on methyl acetate by various radicals (such as OH, H, O, O₂), rate coefficients have been calculated using methods like CCSD(T)/cc-pVTZ//M06-2X/aug-cc-pVTZ. nih.gov These calculations, performed for a temperature range of 250–3500 K, incorporate corrections for quantum tunneling, hindered internal rotations, and anharmonic effects. nih.gov The inclusion of anharmonic corrections was found to consistently lower the calculated rate coefficients, with the effect being more pronounced at higher temperatures. nih.gov

For the unimolecular decomposition of methyl acetate, the focus has often been on the dominant pathways. While the formation of 1-methoxy-ethenol is a possible channel, its rate is compared against other decomposition routes, such as C-O bond cleavage. polyu.edu.hk The development of detailed chemical kinetic mechanisms for small esters like methyl acetate relies on these theoretically derived rate constants. polimi.itosti.gov For instance, the unimolecular dissociation and isomerization kinetics of methyl ester radicals like methoxycarbonylmethyl (CH₂C(=O)OCH₃) and acetyloxylmethyl (CH₃C(=O)OCH₂) have been investigated using high-level ab initio methods and Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation (ME) theory to compute pressure-dependent rate constants. princeton.edu

A theoretical kinetics study on the low-temperature reactions of methyl acetate radicals with molecular oxygen further provides rate constants for the formation and re-dissociation of initial adducts, which are critical steps in the low-temperature combustion of methyl esters. researchgate.net These computational efforts are essential for building robust combustion models for biofuels and their additives. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of 1-methoxy-ethenol, more commonly known as methyl vinyl ether, has been a subject of both experimental and theoretical investigation. These studies consistently show that the molecule exists predominantly in a planar s-cis conformation.

Early infrared spectroscopy studies revealed the presence of two rotational isomers in the vapor and liquid phases. rsc.org Analysis of the rotational fine structure in the vapor spectrum indicated that the more stable isomer possesses a planar cis conformation. rsc.org This finding was later confirmed by microwave spectroscopy, which assigned the observed absorption lines to a planar cis isomer. aip.org

Theoretical studies using ab initio molecular orbital calculations and quantum theory of atoms in molecules (QTAIM) at the B3LYP/6-311++G(2d,2p) level have further solidified this understanding. tandfonline.comnih.gov These computational analyses show that the s-cis form is the most stable conformation, even though it experiences the largest steric strain. tandfonline.com The stabilization of the s-cis rotamer is attributed not only to p,π-interactions but also to a significant contribution from a third-order barrier to the potential of internal rotation around the C(sp²)–O bond. tandfonline.com

The energy difference between the stable cis isomer and a second, less stable form (often presumed to be a non-planar or gauche conformer) in the vapor phase is estimated to be 1.15 kcal/mol (1150 cal/mol). rsc.org Microwave studies have also determined the barrier to internal rotation of the methyl group in the cis conformer to be 3830 ± 100 cal/mole (3.83 kcal/mol). aip.org

While extensive molecular dynamics (MD) simulations have been performed on poly(vinyl methyl ether) (PVME), a polymer composed of 1-methoxy-ethenol monomer units, these studies focus on the bulk properties and dynamics of the polymer chain, such as atomic motions above the glass-transition temperature and methyl group rotations within the polymer matrix. aip.orglongdom.orgacs.orgembuni.ac.ke These simulations provide valuable insights into the behavior of the polymer but are distinct from the conformational analysis of the isolated monomer.

Table 2: Conformational Properties of 1-Methoxy-ethenol (Methyl Vinyl Ether)

| Property | Value | Method | Source |

|---|---|---|---|

| Most Stable Conformer | Planar s-cis | Infrared & Microwave Spectroscopy, Quantum Chemistry | rsc.orgaip.orgtandfonline.com |

| Energy Difference between Isomers | 1.15 ± 0.25 kcal/mol | Infrared Spectroscopy (Vapor) | rsc.org |

| Barrier to Methyl Group Internal Rotation | 3.83 ± 0.1 kcal/mol | Microwave Spectroscopy | aip.org |

Predictive Modeling for Spectroscopic Characterization

Predictive modeling based on quantum chemical calculations is a powerful tool for interpreting and assigning the complex spectra of molecules like 1-methoxy-ethenol. These computational approaches are crucial for understanding its rotational and vibrational characteristics.

The millimeter and submillimeter wave spectra of cis-methyl vinyl ether have been measured and analyzed in detail. uva.es The analysis of the pure rotational spectrum in the vibrational ground state and several excited torsional and bending states was facilitated by predictive modeling. The newly derived spectroscopic constants from these measurements provide an accurate prediction of transition frequencies that can guide future observational searches for this molecule in interstellar space. uva.es The combination of experimental data with high-level calculations allows for the explicit treatment of complex phenomena like Coriolis and Fermi type interactions between vibrational states. uva.es

Infrared spectroscopy has also been used in conjunction with theoretical predictions. rsc.org The observation of well-defined C-type bands in the vapor spectrum at 966 and 814 cm⁻¹ provided early evidence for the molecule's planar conformation, as this is a predicted outcome for such a structure. rsc.org Furthermore, the complex absorption patterns observed in the 1600 cm⁻¹ region were explained by a combination of rotational isomerism and a Fermi resonance between the C=C stretching fundamental and an overtone of the CH₂ out-of-plane wagging vibration, an interpretation supported by computational models. rsc.org

Microwave spectroscopy has been used to determine the components of the dipole moment along the principal axes of inertia, which were found to be μₐ = 0.294 D and μₑ = 0.915 D, resulting in a total dipole moment of 0.96 D. aip.org These experimental values can be compared with those predicted by various levels of quantum chemical theory to benchmark the accuracy of the computational models.

Table 3: Spectroscopic Constants and Properties of cis-Methyl Vinyl Ether

| Parameter | Value | Technique | Source |

|---|---|---|---|

| Dipole Moment (μ_total) | 0.96 D | Microwave Spectroscopy | aip.org |

| Vibrational Bands (C-type) | 966 cm⁻¹, 814 cm⁻¹ | Infrared Spectroscopy | rsc.org |

| Rotational and Centrifugal Distortion Constants | Determined and refined | Millimeter/Submillimeter Spectroscopy | uva.es |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Ethenol, 1-methoxy-". By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed picture of the proton and carbon environments within the molecule can be constructed. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, further refine the structural assignment by revealing correlations between nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "Ethenol, 1-methoxy-" exhibits characteristic signals corresponding to its vinyl and methoxy (B1213986) protons. A typical ¹H NMR spectrum shows a singlet for the methoxy group (-OCH₃) protons. The vinyl protons (=CH₂) and the vinylic proton (=CH-) show more complex splitting patterns due to geminal and cis/trans couplings. The integration of these signals confirms the ratio of protons in the molecule. emerypharma.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom of the methoxy group resonates at a characteristic chemical shift. The two olefinic carbons of the vinyl group appear at distinct chemical shifts, influenced by the electron-donating effect of the methoxy group. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR experiments are instrumental in confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For "Ethenol, 1-methoxy-", COSY spectra would display cross-peaks between the vinylic protons, confirming their coupling relationships. emerypharma.comarxiv.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation between the methoxy protons and the oxygen-bearing vinylic carbon, as well as the methoxy carbon. mdpi.com

Table 1: Predicted NMR Data for Ethenol, 1-methoxy-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | |||

| -OCH₃ | 3.6 - 3.8 | singlet | - |

| =CH₂ | 4.0 - 4.5 | doublet of doublets | J(cis), J(trans), J(gem) |

| =CH- | 6.3 - 6.7 | doublet of doublets | J(cis), J(trans) |

| ¹³C | |||

| -OCH₃ | ~55 | ||

| =CH₂ | ~85 | ||

| =CH- | ~152 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques (GC-MS, API-MS, MALDI-ToF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile compounds like "Ethenol, 1-methoxy-". In this method, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. acs.org The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Fragmentation of the molecular ion produces a characteristic pattern of fragment ions, which can be used to confirm the structure of the molecule.

Atmospheric Pressure Ionization-Mass Spectrometry (API-MS): API-MS techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are soft ionization methods that are particularly useful for analyzing less volatile or thermally labile compounds. While "Ethenol, 1-methoxy-" is volatile, API-MS could be employed in specific applications, for instance, in the analysis of its reaction products or complexes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF): MALDI-ToF is another soft ionization technique primarily used for the analysis of large molecules like polymers and biomolecules. wikipedia.orgnews-medical.net However, its application has been extended to smaller organic molecules. news-medical.net For "Ethenol, 1-methoxy-", MALDI-ToF could be utilized in specialized research contexts, such as studying its polymerization or its interaction with other molecules. news-medical.netdiva-portal.org The technique provides high-resolution mass data, allowing for precise determination of molecular formulas. longdom.org

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of "Ethenol, 1-methoxy-" displays characteristic absorption bands corresponding to its various functional groups. Key vibrational modes include:

C-H stretching vibrations: The sp² C-H bonds of the vinyl group and the sp³ C-H bonds of the methoxy group absorb at different frequencies.

C=C stretching vibration: A strong band in the region of 1600-1650 cm⁻¹ is characteristic of the carbon-carbon double bond.

C-O stretching vibrations: The C-O single bonds of the ether linkage show strong absorptions in the fingerprint region. Alkyl vinyl ethers typically show two bands around 1220 and 850 cm⁻¹. quimicaorganica.org

Studies on similar vinyl ethers have shown the presence of rotational isomers, which can be identified by changes in the vibrational spectra under different conditions (e.g., vapor, liquid, solid phases). researchgate.netoup.comoup.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration, which is strong in the FT-IR spectrum, also gives a strong signal in the Raman spectrum. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.

Table 2: Characteristic Vibrational Frequencies for Ethenol, 1-methoxy-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| C=C | Stretching | 1600 - 1650 |

| C-O-C | Asymmetric Stretching | 1200 - 1250 |

| C-O-C | Symmetric Stretching | 1000 - 1050 |

| =C-H | Bending (Out-of-plane) | 800 - 900 |

X-ray Diffraction Studies of Methoxy-Compound Structures

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. While obtaining a suitable single crystal of the volatile "Ethenol, 1-methoxy-" at room temperature is challenging, X-ray diffraction studies have been conducted on related methoxy-containing compounds. researchgate.net These studies provide insights into bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, studies on complexes containing 2-methoxyethanol (B45455) reveal details about coordination and hydrogen bonding. researchgate.net Such data can be used to validate and refine computational models of "Ethenol, 1-methoxy-".

Chromatographic Methods (TLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating "Ethenol, 1-methoxy-" from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for monitoring the progress of reactions and for preliminary purity checks. researchgate.netidpublications.org A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is allowed to ascend the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the compound is visualized, often using a UV lamp or staining agents. wiley-vch.de While less common for highly volatile compounds, TLC can be adapted for the analysis of derivatives or reaction products of "Ethenol, 1-methoxy-".

Gas Chromatography (GC): GC is the primary chromatographic method for the analysis of volatile compounds like "Ethenol, 1-methoxy-". osha.govshimadzu.comepa.govosha.govkeikaventures.com The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (in GC-MS), is used to detect the compound as it elutes from the column. GC provides quantitative information about the purity of "Ethenol, 1-methoxy-" and can be used to analyze complex mixtures containing this compound. keikaventures.comwho.int The technique is highly sensitive and can detect impurities at very low levels. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Methoxy-Alcohols and Ethers as Key Reagents in Complex Synthesis

Methoxy-alcohols and their ether derivatives are significant reagents in various synthetic transformations. For instance, 2-methoxyethanol (B45455) can be converted to 2-methoxyethyl methanesulfonate (B1217627), a compound used in the formation of other ethers and esters due to the effective leaving group ability of the methanesulfonate group. cymitquimica.com In another example, the reaction of methanol (B129727) with propylene (B89431) oxide, catalyzed by nano metal oxides, selectively produces 1-methoxy-2-propanol (B31579), an important glycol ether. rsc.org

Methyl vinyl ether itself is a crucial precursor in the synthesis of more complex molecules. A notable industrial application is its reaction with acrolein, which is the initial step in the commercial synthesis of glutaraldehyde. wikipedia.orggoogle.com Furthermore, MVE can be used to synthesize 1,1-dimethoxyethane (B165179) through a reaction with methanol, which is a useful additive. researchgate.net The Claisen rearrangement of allyl vinyl ethers, which can be formed from the reaction of an allyl alcohol with methyl vinyl ether, provides a stereoselective route to unsaturated aldehydes and other derivatives. scielo.org.boredalyc.org

Role in Polymer Synthesis and Architecture Design

Methyl vinyl ether is prone to polymerization, typically initiated by Lewis acids, to form polyvinyl ethers (PVEs). wikipedia.org This reactivity allows for the creation of polymers with diverse properties and architectures.

Homopolymerization and Copolymerization: MVE can be homopolymerized to create poly(methyl vinyl ether) (PMVE). nasa.govsigmaaldrich.com It can also be copolymerized with other monomers, such as maleic anhydride (B1165640), to produce materials with specific functionalities. chembk.comgoogle.com For example, the copolymer of MVE and maleic anhydride is used in the formulation of adhesives and coatings. chembk.com An alternating copolymer of 2,5-furandione and methoxyethene results in a biodegradable polyester (B1180765) with potential applications in biomedicine. ontosight.aiontosight.ai

Controlled Polymerization and Advanced Architectures: Living cationic polymerization of vinyl ethers has enabled the synthesis of well-defined polymers. researchgate.netacs.org This technique allows for the creation of block copolymers with specific properties. For instance, sequential polymerization of methyl vinyl ether (a hydrophilic monomer) and octadecyl vinyl ether (a hydrophobic monomer) yields amphiphilic block copolymers that can act as emulsifiers. researchgate.net This control over polymer architecture is crucial for designing materials for specific applications, such as drug delivery systems and functional polyurethane materials. patsnap.com

| Polymer Type | Monomers | Key Properties/Applications |

| Poly(vinyl ether) | Methyl vinyl ether | Precursor for thermosensitive microgels sigmaaldrich.com |

| Copolymer | Methyl vinyl ether, Maleic anhydride | Adhesives, Coatings chembk.comgoogle.com |

| Alternating Copolymer | 2,5-Furandione, Methoxyethene | Biodegradable polyesters for biomedical use ontosight.ai |

| Amphiphilic Block Copolymer | Methyl vinyl ether, Octadecyl vinyl ether | Emulsifiers, Non-ionic surfactants researchgate.net |

| Metallo-supramolecular Polymer Hydrogel | Poly(methyl vinyl ether-alt-mono-sodium maleate), Silver Nitrate (B79036) | Antibacterial wound dressings rsc.org |

Building Blocks for Complex Molecular Architectures

The inherent reactivity of methyl vinyl ether makes it a versatile building block for constructing complex molecular frameworks. wikipedia.orgontosight.ai Its ability to participate in cycloaddition reactions is a key feature in this regard.

Vinyl ethers, in general, are recognized as versatile intermediates in organic synthesis, participating in a wide array of reactions to produce complex organic molecules, including natural products and pharmaceuticals. ontosight.ai The development of sustainable methods to synthesize vinyl ether esters directly from carboxylic acids and hydroxyl vinyl ethers further expands their utility as building blocks for photopolymerizable resins. rsc.org

Design of Specialized Dienophiles and Other Reagents

In the context of Diels-Alder reactions, which are powerful for forming six-membered rings, methyl vinyl ether acts as an electron-rich dienophile. wikipedia.org This makes it particularly suitable for inverse-electron-demand Diels-Alder (IEDDA) reactions, where it reacts with an electron-poor diene. wikipedia.orgresearchgate.net The regiochemistry of these reactions can often be predicted by considering the resonance structures and partial charges of the reactants. wikipedia.org

While MVE is considered a reactive dienophile in IEDDA reactions, its reactivity in normal-electron-demand Diels-Alder reactions is low. vaia.comvaia.com This is because the electron-donating methoxy (B1213986) group increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it less favorable to react with an electron-rich diene. vaia.com

A derivative, (E)-2-methoxyethene-1-sulfonyl fluoride (B91410) (MeO-ESF), has been developed as a reagent for the construction of enaminyl sulfonyl fluorides in a highly atom-economical manner, highlighting the adaptability of the methoxyethene scaffold for creating specialized reagents. organic-chemistry.orgacs.org

Functional Group Interconversion and Protection Strategies

The methoxy group is integral to several protecting groups used in organic synthesis to temporarily mask reactive functional groups. organic-chemistry.org

Protecting Groups for Alcohols:

Methoxymethyl (MOM) ether: This group is used to protect alcohols. It is typically introduced using chloromethyl methyl ether. wikipedia.org

Methoxyethoxymethyl (MEM) ether: This is another common protecting group for alcohols, often preferred over the MOM group due to easier installation and removal. wikipedia.orgwikipedia.org It is introduced using 2-methoxyethoxymethyl chloride. wikipedia.org

Protecting Groups for Other Functionalities:

The 2-methoxyethyl group can be used as a protecting group for carboxylic acids. ebi.ac.uk

The 1-methyl-1-methoxyethyl (MME) group has been reported as a protecting group for tetrazoles, with the advantage of being applied and removed under moderate conditions. sioc-journal.cn

The use of these methoxy-containing protecting groups allows for selective reactions to be performed on other parts of a complex molecule without affecting the protected functional group. organic-chemistry.org

Solvent Effects in Chemical Reactions Involving Methoxy Substituted Compounds

Influence on Reaction Rate and Selectivity

The solvent environment can significantly alter the rate and selectivity of chemical reactions involving methoxy-substituted compounds. This influence is evident in various reaction types, from cycloadditions to catalytic reductions.